tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a difluoromethyl group, and a pyrrolidine ring with a ketone and carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrrolidine ring followed by the introduction of the difluoromethyl group and the tert-butyl ester. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the pyrrolidine ring and tert-butyl ester contribute to its overall stability and bioavailability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(trifluoromethyl)-4-oxopyrrolidine-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Tert-butyl 3-(methyl)-4-oxopyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a difluoromethyl group.
Tert-butyl 3-(chloromethyl)-4-oxopyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
Tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications where enhanced binding affinity and selectivity are desired. Additionally, the combination of the tert-butyl ester and pyrrolidine ring provides stability and versatility in various chemical and biological contexts.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate involves the reaction of tert-butyl 4-oxopyrrolidine-1-carboxylate with difluoromethyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-oxopyrrolidine-1-carboxylate", "difluoromethyl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl 4-oxopyrrolidine-1-carboxylate and base to a reaction flask", "Add difluoromethyl bromide dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
CAS No. |
2680532-01-6 |
Molecular Formula |
C10H15F2NO3 |
Molecular Weight |
235.2 |
Purity |
95 |
Origin of Product |
United States |
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